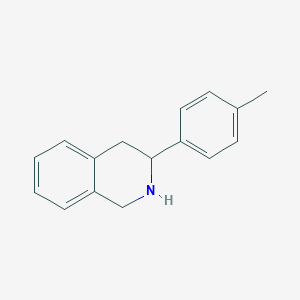
2-(Trifluoromethyl)naphthalene-5-carboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Trifluoromethyl)naphthalene-5-carboxaldehyde is an organic compound with the molecular formula C12H7F3O. It is a derivative of naphthalene, where a trifluoromethyl group is attached at the second position and a carboxaldehyde group at the fifth position.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Vilsmeier-Haack reaction, which involves the formylation of naphthalene derivatives using a combination of a formylating agent (such as DMF) and a chlorinating agent (such as POCl3) under controlled conditions .
Industrial Production Methods
Industrial production of 2-(Trifluoromethyl)naphthalene-5-carboxaldehyde may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
2-(Trifluoromethyl)naphthalene-5-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens (e.g., Br2) or nitrating agents (e.g., HNO3).
Major Products
Oxidation: 2-(Trifluoromethyl)naphthalene-5-carboxylic acid.
Reduction: 2-(Trifluoromethyl)naphthalene-5-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
2-(Trifluoromethyl)naphthalene-5-carboxaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-(Trifluoromethyl)naphthalene-5-carboxaldehyde involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their activity .
類似化合物との比較
Similar Compounds
- 2-(Trifluoromethyl)naphthalene-6-carboxaldehyde
- 1-(Trifluoromethyl)naphthalene-5-carboxaldehyde
- 2-(Trifluoromethyl)naphthalene-3-carboxaldehyde
Uniqueness
2-(Trifluoromethyl)naphthalene-5-carboxaldehyde is unique due to the specific positioning of the trifluoromethyl and carboxaldehyde groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its isomers and other similar compounds .
特性
分子式 |
C12H7F3O |
|---|---|
分子量 |
224.18 g/mol |
IUPAC名 |
6-(trifluoromethyl)naphthalene-1-carbaldehyde |
InChI |
InChI=1S/C12H7F3O/c13-12(14,15)10-4-5-11-8(6-10)2-1-3-9(11)7-16/h1-7H |
InChIキー |
AURSMVMRZOVFEG-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=C2)C(F)(F)F)C(=C1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Acetamide, N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]-](/img/structure/B11882939.png)
![Ethanone, 1-[5-methyl-2-[(trimethylsilyl)oxy]phenyl]-](/img/structure/B11882949.png)

![2-Chloronaphtho[2,3-d]thiazole](/img/structure/B11882958.png)
![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 8-amino-2-methyl-](/img/structure/B11882959.png)



